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Compound of Interest

Compound Name: 2-(Piperidin-3-yloxy)pyridine

Cat. No.: B1334390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of the

heterocyclic compound 2-(Piperidin-3-yloxy)pyridine. Due to the limited availability of public

domain experimental data for this specific molecule, this document presents predicted

spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Furthermore, it outlines comprehensive, standardized experimental

protocols for the acquisition of such data. This guide is intended to serve as a valuable

resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug

development by providing a foundational understanding of the spectroscopic properties of this

compound, thereby facilitating its identification, characterization, and utilization in further

research.

Introduction
2-(Piperidin-3-yloxy)pyridine is a bifunctional molecule incorporating both a pyridine and a

piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their

potential to interact with a variety of biological targets. The pyridine ring serves as a key

pharmacophore in numerous approved drugs, while the piperidine ring can influence

physicochemical properties such as solubility and basicity, and provide a three-dimensional

structure for stereospecific interactions. Accurate spectroscopic characterization is a critical first

step in the synthesis and development of novel compounds based on this scaffold.
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Note on Data Availability: As of the compilation of this guide, specific experimental NMR, IR,

and MS data for 2-(Piperidin-3-yloxy)pyridine are not readily available in the public scientific

literature or commercial databases. The data presented herein are therefore predicted based

on the known spectroscopic behavior of analogous structures containing pyridine and

piperidine rings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(Piperidin-3-
yloxy)pyridine. These predictions are based on established principles of spectroscopy and

data from structurally related compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.1-8.2 d 1H Pyridine H6

~7.5-7.6 t 1H Pyridine H4

~6.8-6.9 d 1H Pyridine H5

~6.7-6.8 d 1H Pyridine H3

~4.8-5.0 m 1H Piperidine H3 (CH-O)

~3.0-3.2 m 2H
Piperidine H2eq,

H6eq

~2.6-2.8 m 2H Piperidine H2ax, H6ax

~1.8-2.0 m 2H
Piperidine H4eq,

H5eq

~1.5-1.7 m 2H Piperidine H4ax, H5ax

Variable br s 1H Piperidine NH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~163-165 Pyridine C2

~147-149 Pyridine C6

~138-140 Pyridine C4

~116-118 Pyridine C5

~110-112 Pyridine C3

~75-78 Piperidine C3

~45-48 Piperidine C2, C6

~30-33 Piperidine C4

~20-23 Piperidine C5

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium, Broad N-H stretch (Piperidine)

~3050-3100 Weak-Medium
C-H stretch (Aromatic,

Pyridine)

~2850-2950 Medium-Strong
C-H stretch (Aliphatic,

Piperidine)

~1590-1610 Strong
C=N, C=C stretch (Pyridine

ring)

~1470-1490 Medium C=C stretch (Pyridine ring)

~1250-1300 Strong C-O stretch (Aryl ether)

~1100-1150 Strong C-N stretch (Piperidine)

~750-800 Strong
C-H out-of-plane bend

(Pyridine)
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Table 4: Predicted Mass Spectrometry Data
m/z Ion

178.11 [M]⁺ (Molecular Ion for C₁₀H₁₄N₂O)

179.12 [M+H]⁺ (Protonated Molecule)

95.05
[C₅H₄NO]⁺ (Fragment from cleavage of ether

bond)

84.08 [C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
(Piperidin-3-yloxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use

sonication.

¹H NMR Spectroscopy:

Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or

higher.

Set the spectral width to encompass a chemical shift range of 0-12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-

64 scans).
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Integrate all signals and determine the multiplicity of each peak (singlet, doublet, triplet,

multiplet, etc.).

¹³C NMR Spectroscopy:

Acquire the carbon-13 NMR spectrum on the same instrument.

Use a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon

atom.

A larger number of scans will be required compared to ¹H NMR (typically several hundred

to thousands) to achieve a good signal-to-noise ratio.

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer)

experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

For a liquid sample or solution (Thin Film): If the sample is a liquid, place a drop between

two salt plates (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a volatile solvent,

apply the solution to a salt plate, and allow the solvent to evaporate.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the sample over a wavenumber range of 4000-400 cm⁻¹.
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Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-

to-noise ratio.

Perform a background scan of the empty sample compartment or clean ATR crystal before

running the sample.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the

chosen ionization technique.

Data Acquisition:

Introduce the sample into the mass spectrometer. This can be done via direct infusion

using a syringe pump or by coupling the mass spectrometer to a separation technique like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Select an appropriate ionization technique. Electrospray Ionization (ESI) is suitable for this

polar molecule and will likely produce the protonated molecule [M+H]⁺. Electron Ionization

(EI) can also be used and will generate the molecular ion [M]⁺ and characteristic fragment

ions.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the

molecular ion or protonated molecule to induce fragmentation and analyze the resulting

fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-(Piperidin-3-yloxy)pyridine.
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Caption: Workflow for Spectroscopic Characterization.

Conclusion
While experimental spectroscopic data for 2-(Piperidin-3-yloxy)pyridine is not readily

available, this technical guide provides a robust predicted spectroscopic profile and detailed

experimental protocols for its determination. The predicted data serves as a baseline for
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researchers synthesizing or working with this compound, and the provided methodologies offer

a standardized approach to its characterization. The structural insights gained from NMR, IR,

and MS are fundamental for confirming the identity and purity of the compound, which are

essential prerequisites for its application in drug discovery and development.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Piperidin-3-yloxy)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334390#spectroscopic-data-for-2-piperidin-3-yloxy-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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